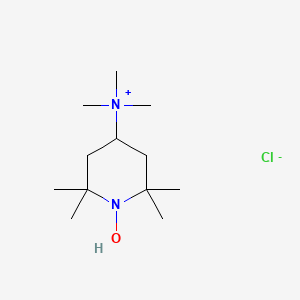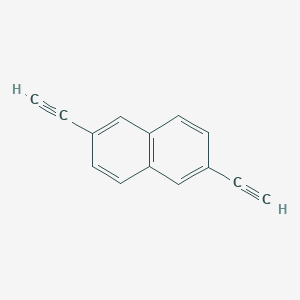![molecular formula C23H28N6O3S B12504632 6-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12504632.png)
6-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-オキソ-2-(ピペリジン-1-イル)-[1,3]チアゾロ[4,5-d]ピリミジン-6-イル-{2-[4-(4-メトキシフェニル)ピペラジン-1-イル]-2-オキソエチル}は、チアゾロピリミジン類に属する複雑な有機化合物です。この化合物は、チアゾロ[4,5-d]ピリミジンコア、ピペリジン環、およびメトキシフェニル基で置換されたピペラジン部分を含むユニークな構造が特徴です。
準備方法
合成経路と反応条件
7-オキソ-2-(ピペリジン-1-イル)-[1,3]チアゾロ[4,5-d]ピリミジン-6-イル-{2-[4-(4-メトキシフェニル)ピペラジン-1-イル]-2-オキソエチル}の合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、以下の手順が含まれます。
チアゾロピリミジンコアの形成: この手順では、適切な前駆体の環化によりチアゾロ[4,5-d]ピリミジン環系が形成されます。
ピペリジン環の導入: ピペリジン環は、求核置換反応によって導入されます。
ピペラジン部分の付加: メトキシフェニル基で置換されたピペラジン環は、アミド結合形成によって付加されます。
最終結合: 最後の手順では、中間体化合物を結合させて目的の分子を形成します。
工業生産方法
この化合物の工業生産には、収率と純度を高めるために上記の合成経路の最適化が含まれる場合があります。これには、ハイスループット合成技術、自動反応器、再結晶やクロマトグラフィーなどの厳格な精製プロセスを使用することが含まれます。
化学反応の分析
反応の種類
7-オキソ-2-(ピペリジン-1-イル)-[1,3]チアゾロ[4,5-d]ピリミジン-6-イル-{2-[4-(4-メトキシフェニル)ピペラジン-1-イル]-2-オキソエチル}は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて対応する酸化物を形成することができます。
還元: 還元反応は、分子内の官能基を変更するために使用できます。
置換: この化合物は、特にピペラジン環とピペリジン環で、求核置換反応または求電子置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: アルキルハライドやアシルクロライドなどの試薬が、塩基性または酸性条件下で使用されます。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化により酸化物が生成される場合がありますが、置換反応により分子にさまざまな官能基を導入できます。
科学研究アプリケーション
7-オキソ-2-(ピペリジン-1-イル)-[1,3]チアゾロ[4,5-d]ピリミジン-6-イル-{2-[4-(4-メトキシフェニル)ピペラジン-1-イル]-2-オキソエチル}は、いくつかの科学研究アプリケーションを持っています。
化学: この化合物は、より複雑な分子の合成における構成ブロックとして使用されます。
生物学: 抗菌性や抗がん性など、潜在的な生物学的活性を研究しています。
医学: 特に神経疾患の治療における潜在的な治療効果について調査されています。
産業: 新しい材料や化学プロセスの開発に使用されています。
科学的研究の応用
6-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-(piperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
作用機序
7-オキソ-2-(ピペリジン-1-イル)-[1,3]チアゾロ[4,5-d]ピリミジン-6-イル-{2-[4-(4-メトキシフェニル)ピペラジン-1-イル]-2-オキソエチル}の作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、神経伝達物質受容体、酵素、またはイオンチャネルに作用し、細胞シグナル伝達経路の調節につながる可能性があります。正確な分子標的と経路は、特定の生物学的コンテキストとアプリケーションによって異なります。
類似の化合物との比較
類似の化合物
独自性
7-オキソ-2-(ピペリジン-1-イル)-[1,3]チアゾロ[4,5-d]ピリミジン-6-イル-{2-[4-(4-メトキシフェニル)ピペラジン-1-イル]-2-オキソエチル}は、複数の官能基と環系を組み合わせた複雑な構造のためにユニークです。この構造的な複雑さは、その多様な化学反応性と潜在的な生物学的活性に寄与し、4-メトキシフェネチルアミン、カフェイン、ジクロロアニリンなどの単純な化合物とは区別されます。
類似化合物との比較
Similar Compounds
Uniqueness
6-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-(piperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-one is unique due to its complex structure, which combines multiple functional groups and ring systems. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from simpler compounds like 4-methoxyphenethylamine, caffeine, and dichloroaniline.
特性
分子式 |
C23H28N6O3S |
|---|---|
分子量 |
468.6 g/mol |
IUPAC名 |
6-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C23H28N6O3S/c1-32-18-7-5-17(6-8-18)26-11-13-27(14-12-26)19(30)15-29-16-24-21-20(22(29)31)33-23(25-21)28-9-3-2-4-10-28/h5-8,16H,2-4,9-15H2,1H3 |
InChIキー |
QWDDBULAXALDAG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C=NC4=C(C3=O)SC(=N4)N5CCCCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{1,3-Dioxobenzo[f]isoindol-2-yl}cyclohexane-1-carboxylic acid](/img/structure/B12504554.png)
![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B12504560.png)
![disodium;4-[(2,4-dihydroxyphenyl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12504576.png)
![2-[4-(4-Tert-butylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]acetonitrile](/img/structure/B12504578.png)
![2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B12504584.png)
![2-(3,5-dimethylpiperidin-1-yl)-4-hydroxy-5-(2-methoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12504596.png)
![1-{N-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)glycyl}piperidine-4-carboxamide](/img/structure/B12504611.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12504613.png)
![4-Tert-butyl-2-{2-[2-(diphenylphosphanyl)phenyl]propan-2-yl}-4,5-dihydro-1,3-oxazole](/img/structure/B12504617.png)

![4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12504631.png)


![N-(4-fluorophenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12504646.png)
